NMR chemical shifts and spectra for (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
NMR chemical shifts and spectra for (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
Authored by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms makes it indispensable in research, particularly within drug discovery and development. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole, a chiral molecule featuring a confluence of distinct chemical moieties. By dissecting its predicted spectral features, we aim to provide researchers, scientists, and drug development professionals with a framework for interpreting the NMR data of this and structurally related compounds. The analysis will be grounded in fundamental NMR principles and data from analogous structures, explaining the causality behind experimental observations and demonstrating the predictive power of this technique.
Core Principles of NMR Spectroscopy for Structural Analysis
At its core, NMR spectroscopy measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment, giving rise to the concept of chemical shift (δ) .[1]
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¹H NMR Spectroscopy : Focuses on the hydrogen-1 nucleus (proton). The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).[1]
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¹³C NMR Spectroscopy : Observes the carbon-13 nucleus. While less abundant than ¹²C, its signals provide a map of the carbon skeleton of a molecule. Carbon chemical shifts are also highly dependent on their electronic environment and hybridization state.
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Spin-Spin Coupling (J-coupling) : Non-equivalent nuclei on adjacent atoms can influence each other's magnetic fields, causing their NMR signals to split into multiple lines (multiplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms. The number of lines in a multiplet for a given proton follows the "n+1 rule," where 'n' is the number of equivalent adjacent protons.
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Diastereotopicity : In chiral molecules, protons or other nuclei that are chemically non-equivalent due to their spatial relationship to a stereocenter are termed diastereotopic. They will have distinct chemical shifts and will couple with each other, often leading to more complex spectra that are rich in structural information.
Structural Features and Predicted NMR Analysis
To understand the NMR spectrum of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole, we will deconstruct the molecule into its three primary components: the 2-bromophenyl group, the 4,5-dihydrooxazole ring, and the isopropyl substituent.
Figure 1: Structure of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole with atom numbering.
The 2-Bromophenyl Moiety
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¹H NMR : The four protons on the aromatic ring (H-2' to H-5') are expected to resonate in the downfield region, typically between δ 7.2 and 7.8 ppm . Their chemical shifts and splitting patterns will be complex due to mutual coupling. The proton ortho to the bromine atom (H-3') and the proton ortho to the oxazoline-substituted carbon (H-6') will likely be the most deshielded. The signals will appear as a series of multiplets.
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¹³C NMR : Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the bromine (C-1') will be shielded relative to the others in the aromatic region, appearing around δ 122-124 ppm . The imine-carbon-bearing C-2' will resonate around δ 130-133 ppm . The remaining aromatic carbons will appear between δ 127 and 134 ppm .
The 4,5-Dihydrooxazole Ring
This chiral heterocycle is the most structurally informative region of the spectrum.
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¹H NMR :
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H-4 : This proton is on a chiral center, bonded to a carbon adjacent to both the ring nitrogen and the isopropyl group. It is expected to appear as a multiplet around δ 4.1-4.4 ppm .
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H-5 (CH₂) : The two protons on C-5 are diastereotopic due to the adjacent C-4 stereocenter. This is a critical feature. They will have different chemical shifts and will split each other (geminal coupling, ²J ≈ -10 to -15 Hz) and couple with H-4 (vicinal coupling, ³J).[2] This typically results in two separate signals, often appearing as doublets of doublets, in the range of δ 3.8-4.5 ppm . Data from similar 2-substituted oxazolines show these methylene protons resonating as triplets when unsubstituted at C4, confirming this general region.[3]
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¹³C NMR :
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C-2 (C=N) : The imine carbon is highly deshielded and will appear significantly downfield, predicted in the δ 162-165 ppm range.[3][4]
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C-4 (CH) : This carbon, attached to nitrogen and the isopropyl group, is expected around δ 68-72 ppm .
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C-5 (CH₂) : The methylene carbon, adjacent to the ring oxygen, is predicted to be in the δ 54-58 ppm region.[3]
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The Isopropyl Group
The chirality at C-4 also renders the components of the isopropyl group diastereotopic.
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¹H NMR :
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H-7 (CH) : The methine proton will be split by the three protons of each methyl group and the H-4 proton, resulting in a complex multiplet. It is expected to appear upfield, around δ 1.8-2.1 ppm .
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H-8/H-9 (two CH₃) : The two methyl groups are diastereotopic. Therefore, instead of a single doublet, they will appear as two distinct doublets, each integrating to 3 protons. These signals are expected in the upfield region, typically δ 0.8-1.1 ppm .
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¹³C NMR :
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C-7 (CH) : The methine carbon is predicted to be around δ 32-35 ppm .
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C-8/C-9 (two CH₃) : The two diastereotopic methyl carbons will likely have slightly different chemical shifts, appearing around δ 18-20 ppm .
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Summarized Predicted NMR Data
The following tables consolidate the predicted chemical shifts and multiplicities for the target molecule, based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H | 7.2 - 7.8 | m | - | 4H |
| H-4 | 4.1 - 4.4 | m | - | 1H |
| H-5a, H-5b | 3.8 - 4.5 | m (or dd x 2) | ²J ≈ 10-15, ³J ≈ 6-10 | 2H |
| H-7 (isopropyl CH) | 1.8 - 2.1 | m | ³J ≈ 7 | 1H |
| H-8/H-9 (isopropyl CH₃) | 0.8 - 1.1 | d x 2 | ³J ≈ 7 | 6H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=N) | 162 - 165 |
| Ar-C | 127 - 134 |
| C-1' (C-Br) | 122 - 124 |
| C-4 | 68 - 72 |
| C-5 | 54 - 58 |
| C-7 (isopropyl CH) | 32 - 35 |
| C-8/C-9 (isopropyl CH₃) | 18 - 20 |
Experimental Protocol for High-Fidelity NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and systematic approach is paramount. This protocol serves as a self-validating system for obtaining reliable spectra.[5]
